molecular formula C29H36O10 B1663907 10-Deacetylbaccatin III CAS No. 32981-86-5

10-Deacetylbaccatin III

Cat. No.: B1663907
CAS No.: 32981-86-5
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-ZHPRIASZSA-N
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Description

10-Deacetylbaccatin III: is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .

Mechanism of Action

Target of Action

10-Deacetylbaccatin III (10-DAB) is an intermediate in the biosynthetic pathway of the taxane, paclitaxel . The primary targets of 10-DAB are microtubules in animal cells . Microtubules play a crucial role in cell division, and their destabilization can lead to mitotic arrest .

Mode of Action

10-DAB, as a taxane, disrupts mitosis by preventing microtubule destabilization and spindle fiber formation . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

10-DAB is a crucial intermediate in the biosynthesis of paclitaxel . It is transformed into baccatin III through the action of the enzyme this compound-10-β-O-acetyltransferase . This transformation is a key step in the pathway leading to the production of paclitaxel .

Pharmacokinetics

It is known that 10-dab is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The action of 10-DAB leads to the production of baccatin III, a precursor to the anti-cancer drug docetaxel . The ultimate result of its action, therefore, is the potential to contribute to the treatment of various types of cancer .

Action Environment

The action of 10-DAB is influenced by the environment in which it is produced and used. For example, the yield of 10-DAB can be improved by optimizing the conditions of the microbial hosts used for its production . Additionally, the stability and efficacy of 10-DAB may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

10-Deacetylbaccatin III plays a significant role in biochemical reactions, particularly in the biosynthesis of the anti-cancer drug docetaxel . It is converted into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme is a key rate-limiting enzyme in the Taxol biosynthetic pathway .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It is a precursor to docetaxel, an effective anti-cancer drug used in the treatment of lung, ovarian, breast, and head and neck cancers . The compound influences cell function by disrupting mitosis, preventing microtubule destabilization and spindle fiber formation in animal cells .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into baccatin III by the enzyme this compound 10-O-acetyltransferase . This enzyme catalyzes the acetylation of this compound, a crucial step in the biosynthesis of docetaxel .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role in the biosynthesis of docetaxel . The compound’s stability, degradation, and long-term effects on cellular function are subject to the conditions of the biosynthetic process .

Metabolic Pathways

This compound is involved in the metabolic pathway of docetaxel biosynthesis . This pathway involves approximately 20 enzymatic steps, with this compound serving as a key intermediate .

Transport and Distribution

It is known that the compound is a crucial intermediate in the biosynthesis of docetaxel, suggesting that it may be transported and distributed as needed for this process .

Subcellular Localization

Given its role in the biosynthesis of docetaxel, it is likely that it is localized to the sites within the cell where this biosynthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of the yew tree using patented SuperFluids™CXP technology followed by segmentation chromatography . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the this compound fraction .

Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable sources such as Taxus needles. The content of this compound in Taxus needles is relatively high, making it an effective source for large-scale production. The process includes the extraction of this compound from Taxus needles and in situ whole-cell catalysis .

Chemical Reactions Analysis

Types of Reactions: 10-Deacetylbaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the conversion of this compound to baccatin III through the action of the enzyme this compound-10-O-acetyltransferase .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrazine hydrate, ammonium chloride, and acetyl-CoA. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Major Products: The major product formed from the reactions involving this compound is baccatin III, which is a crucial intermediate in the biosynthesis of paclitaxel and docetaxel .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865659
Record name 10-Deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32981-86-5
Record name 10-Deacetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32981-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetylbaccatin III
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)
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Record name 10-DEACETYLBACCATIN III
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 1 0-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin II, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 10-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin III, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deacetylbaccatin III
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10-Deacetylbaccatin III
Reactant of Route 3
10-Deacetylbaccatin III
Reactant of Route 4
10-Deacetylbaccatin III
Reactant of Route 5
10-Deacetylbaccatin III
Reactant of Route 6
10-Deacetylbaccatin III

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